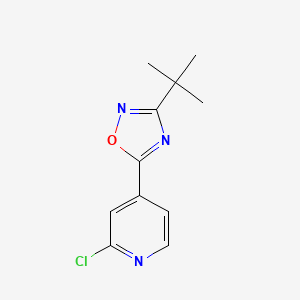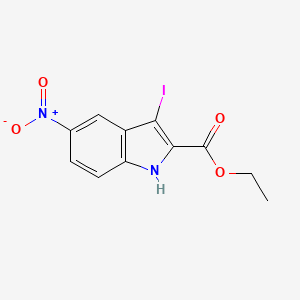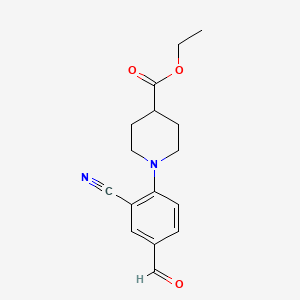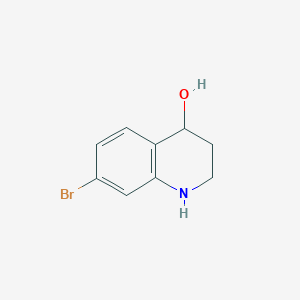![molecular formula C18H21BrClNO B1440782 4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride CAS No. 1220018-05-2](/img/structure/B1440782.png)
4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride
Descripción general
Descripción
“4-{[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride” is a chemical compound with the molecular formula C18H21BrClNO . It is derived from biphenyl, a type of organic compound that contains two phenyl rings .
Molecular Structure Analysis
The molecular structure of this compound is based on a biphenyl core, which consists of two benzene rings connected by a single bond . One of the benzene rings is substituted with a bromine atom at the 3-position . The 4-position of the other benzene ring is connected to a piperidine ring through a methoxy group .Aplicaciones Científicas De Investigación
Synthesis and Modification
Synthesis of Neuroleptic Agents : One study explored the synthesis of neuroleptic agents using compounds with structural similarities to 4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride. This process was part of a metabolic study, indicating the use of such compounds in developing neuroleptic drugs (Nakatsuka, Kawahara, & Yoshitake, 1981).
Pharmacological Inhibitors : Another research effort involved the development of pharmacological inhibitors where derivatives similar to the compound were used to inhibit ADP-induced aggregation of blood platelets. This indicates potential applications in blood platelet aggregation management (Grisar, Claxton, Stewart, Mackenzie, & Kariya, 1976).
Receptor Studies and Drug Development
Serotonin Reuptake Inhibitor : The compound Paroxetine hydrochloride, structurally related to 4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride, is a selective serotonin reuptake inhibitor. It highlights the potential use of such compounds in treating various psychiatric disorders (Germann, Ma, Han, & Tikhomirova, 2013).
Antagonists in HIV-1 Infection Treatment : Compounds structurally related have been studied as CCR5 antagonists with potent anti-HIV activity. This suggests a possible application in HIV-1 treatment (Palani et al., 2002).
Chemical Structure and Coordination Chemistry
Structural Characterization : The synthesis and characterization of derivatives indicate applications in understanding chemical structures and molecular interactions. These studies contribute to a deeper knowledge of such compounds (Rulev, Fedorov, Chuvashev, & Voronkov, 2003).
Coordination Chemistry : Research on coordination chemistry with ligands similar to 4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride sheds light on the role of such compounds in complex chemical reactions and potential applications in creating new materials or catalysts (Majumder et al., 2016).
Propiedades
IUPAC Name |
4-[(2-bromo-4-phenylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO.ClH/c19-17-12-16(15-4-2-1-3-5-15)6-7-18(17)21-13-14-8-10-20-11-9-14;/h1-7,12,14,20H,8-11,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJXYTMRWOJLKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=C2)C3=CC=CC=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride | |
CAS RN |
1220018-05-2 | |
| Record name | Piperidine, 4-[[(3-bromo[1,1′-biphenyl]-4-yl)oxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220018-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Methyl 6-fluorobenzo[d]oxazole-2-carboxylate](/img/structure/B1440716.png)




